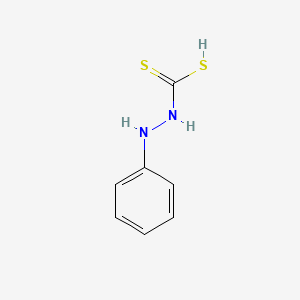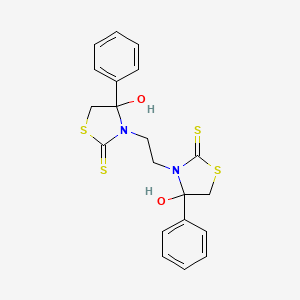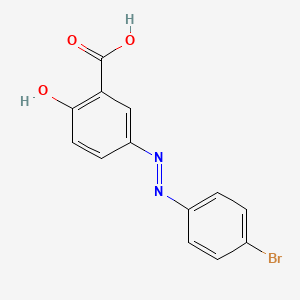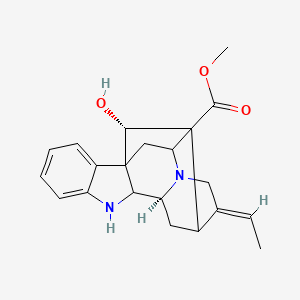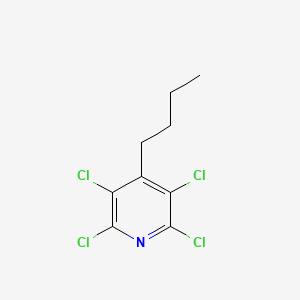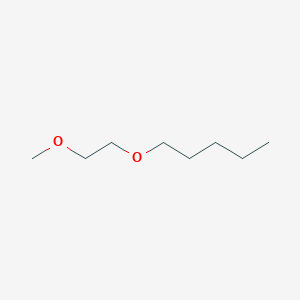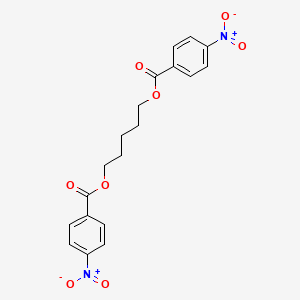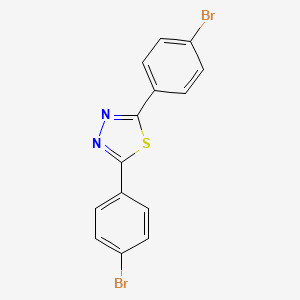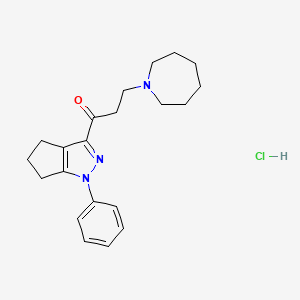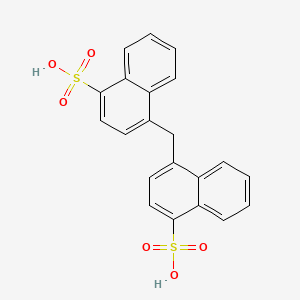
Methylenedinaphthalenesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylenedinaphthalenesulfonic acid is a chemical compound that belongs to the class of sulfonic acids. It is characterized by the presence of two naphthalene rings connected by a methylene bridge, with sulfonic acid groups attached to the naphthalene rings. This compound is known for its unique chemical properties and its applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: Methylenedinaphthalenesulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of naphthalene derivatives. The reaction typically involves the use of sulfur trioxide or oleum as the sulfonating agents. The reaction conditions, such as temperature and concentration of the sulfonating agent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where naphthalene is reacted with sulfur trioxide in a controlled environment. The reaction is carried out at elevated temperatures to ensure complete sulfonation. The product is then purified through various techniques such as crystallization or distillation to obtain the desired purity.
化学反応の分析
Types of Reactions: Methylenedinaphthalenesulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the sulfonic acid groups to other functional groups.
Substitution: The sulfonic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the sulfonic acid groups under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of naphthoquinones, while reduction can yield naphthalenesulfonates.
科学的研究の応用
Methylenedinaphthalenesulfonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the synthesis of dyes and pigments.
Biology: The compound is used in biochemical assays and as a staining agent in microscopy.
Medicine: this compound derivatives have been explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of detergents, surfactants, and other industrial chemicals.
作用機序
The mechanism of action of methylenedinaphthalenesulfonic acid involves its interaction with various molecular targets. The sulfonic acid groups can form strong interactions with proteins and other biomolecules, leading to changes in their structure and function. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways.
類似化合物との比較
Methylenedinaphthalenesulfonic acid can be compared with other similar compounds, such as:
Naphthalenesulfonic acid: This compound has a similar structure but lacks the methylene bridge. It has different chemical properties and applications.
Benzene sulfonic acid: This compound has a simpler structure with only one benzene ring. It is used in different industrial applications compared to this compound.
Toluene sulfonic acid: This compound has a toluene ring instead of naphthalene. It is commonly used as a catalyst in organic synthesis.
This compound is unique due to its dual naphthalene rings and methylene bridge, which confer distinct chemical properties and reactivity compared to other sulfonic acids.
特性
CAS番号 |
25377-91-7 |
|---|---|
分子式 |
C21H16O6S2 |
分子量 |
428.5 g/mol |
IUPAC名 |
4-[(4-sulfonaphthalen-1-yl)methyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C21H16O6S2/c22-28(23,24)20-11-9-14(16-5-1-3-7-18(16)20)13-15-10-12-21(29(25,26)27)19-8-4-2-6-17(15)19/h1-12H,13H2,(H,22,23,24)(H,25,26,27) |
InChIキー |
LOVAOFAFMFWSKC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)CC3=CC=C(C4=CC=CC=C34)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


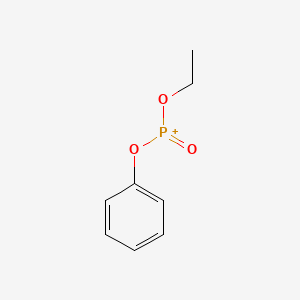


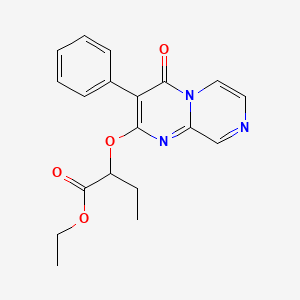
![(2S,5R,6R)-6-(Alanylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14705543.png)
